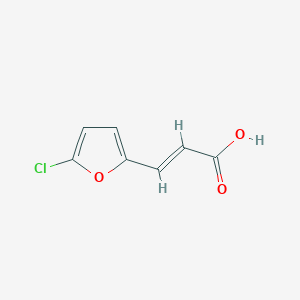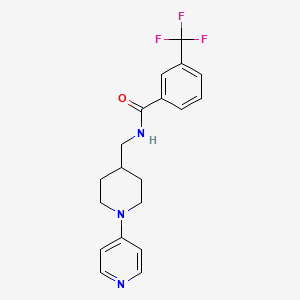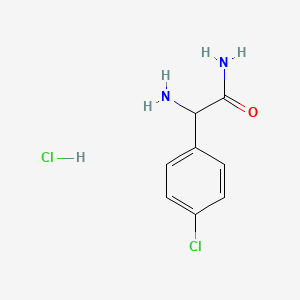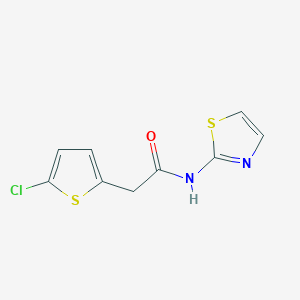![molecular formula C9H8ClFN2O B2563185 N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide CAS No. 2305341-20-0](/img/structure/B2563185.png)
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential in treating various diseases. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators.
Mechanism of Action
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is a potent inhibitor of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, fever, and pain. By inhibiting COX-2, N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide reduces the production of prostaglandins, thereby reducing inflammation, fever, and pain. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. It has also been shown to reduce fever and pain in animal models. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. However, N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has some limitations as well. It has low solubility in water, which makes it difficult to use in some experiments. It also has low stability in solution, which makes it difficult to store for long periods of time.
Future Directions
There are several future directions for the research on N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide. One direction is to study its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential in treating these disorders. Another direction is to study its potential in treating inflammatory bowel disease (IBD). N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory properties, and IBD is a chronic inflammatory disorder of the gastrointestinal tract. Finally, further research is needed to determine the optimal dosage and administration of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide for its potential therapeutic uses.
Synthesis Methods
The synthesis of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide involves the reaction of 4-chloro-3-fluoropyridine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide. The overall yield of this synthesis method is around 45%.
Scientific Research Applications
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been extensively studied for its potential in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(4-chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c1-2-8(14)13-5-7-9(11)6(10)3-4-12-7/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVZRGFVICECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)
![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)
